![molecular formula C7H3Cl2IN2 B12876514 4,6-Dichloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12876514.png)
4,6-Dichloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-3-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic organic compound with the molecular formula C7H3Cl2IN2. This compound is notable for its unique structure, which includes both chlorine and iodine substituents on a pyrrolo[3,2-c]pyridine ring system. It is used in various fields of scientific research due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-3-iodo-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of 2,6-dichloro-4-nitropyridine. The process begins with the dissolution of 2,6-dichloro-4-nitropyridine in an anhydrous solvent such as tetrahydrofuran (THF). The reaction mixture is then cooled to -78°C, and a Grignard reagent, such as vinyl magnesium bromide, is added. The reaction is allowed to proceed at low temperatures before being quenched with an aqueous ammonium chloride solution. The product is then extracted using ethyl acetate and purified through column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dichloro-3-iodo-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands in the presence of bases.
Major Products: The major products depend on the specific reactions and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-3-iodo-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antiviral and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-3-iodo-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and iodine atoms can enhance its binding affinity and specificity for certain targets, influencing pathways involved in cell signaling, proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine: Lacks the iodine substituent, which may affect its reactivity and biological activity.
3-Iodo-1H-pyrrolo[3,2-b]pyridine: Similar structure but different positioning of the iodine atom, leading to distinct chemical properties.
4,6-Dichloro-3-bromo-1H-pyrrolo[3,2-c]pyridine: Bromine instead of iodine, which can influence its reactivity and applications.
Uniqueness: 4,6-Dichloro-3-iodo-1H-pyrrolo[3,2-c]pyridine is unique due to the combination of chlorine and iodine substituents, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific synthetic and research applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C7H3Cl2IN2 |
|---|---|
Molekulargewicht |
312.92 g/mol |
IUPAC-Name |
4,6-dichloro-3-iodo-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H3Cl2IN2/c8-5-1-4-6(7(9)12-5)3(10)2-11-4/h1-2,11H |
InChI-Schlüssel |
MVGQGLDRYWKZTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(N=C1Cl)Cl)C(=CN2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


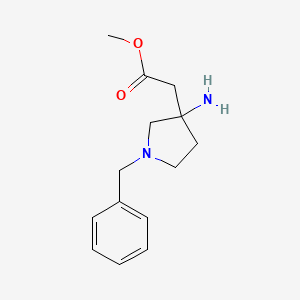
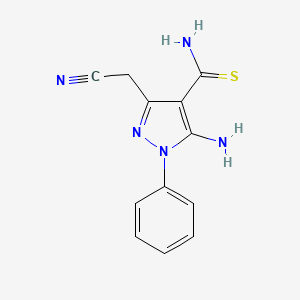
![5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide](/img/structure/B12876446.png)
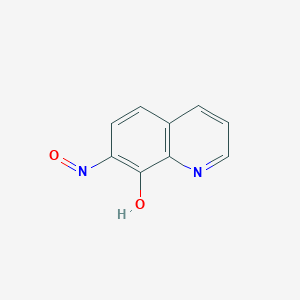

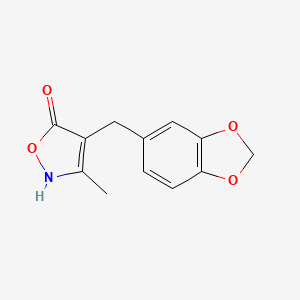
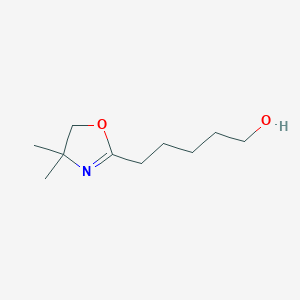
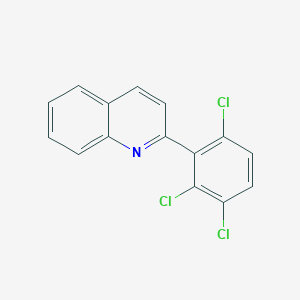


![2-Chloro-5-(methylthio)benzo[d]oxazole](/img/structure/B12876489.png)
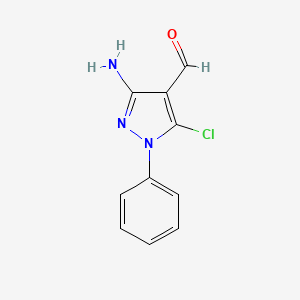
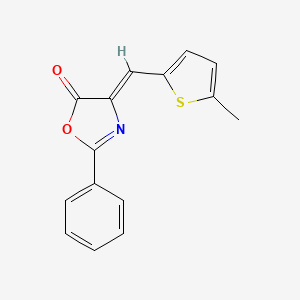
![(4S)-2-[4-phenyl-2-[5-phenyl-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B12876509.png)
